Phenylmercury ammonium propionate

Description

Phenylmercury propionate (C₉H₁₀HgO₂, CAS 103-27-5) is an organomercury compound consisting of a phenyl group bonded to a mercury(I) cation and a propionate anion. It is a waxy white solid with a melting point of 65–70°C . Its molecular weight is 350.769 g/mol, and it is sparingly soluble in water . Historically, it has been used as a preservative in ophthalmic formulations and industrial applications, such as a catalyst for polyurethane production . However, due to its high toxicity, regulatory bodies like the European Union (EU) have restricted its use to concentrations below 0.01% mercury by weight .

Key safety data includes:

Properties

CAS No. |

53404-68-5 |

|---|---|

Molecular Formula |

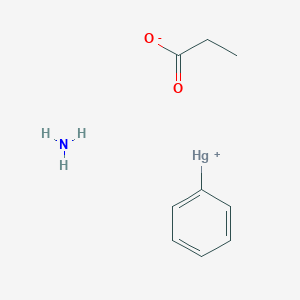

C9H13HgNO2 |

Molecular Weight |

367.80 g/mol |

IUPAC Name |

azane;phenylmercury(1+);propanoate |

InChI |

InChI=1S/C6H5.C3H6O2.Hg.H3N/c1-2-4-6-5-3-1;1-2-3(4)5;;/h1-5H;2H2,1H3,(H,4,5);;1H3/q;;+1;/p-1 |

InChI Key |

PHCRYHBRQOKCRP-UHFFFAOYSA-M |

Canonical SMILES |

CCC(=O)[O-].C1=CC=C(C=C1)[Hg+].N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercury ammonium propionate can be synthesized through the reaction of phenylmercury acetate with ammonium propionate. The reaction typically involves mixing the reactants in an aqueous solution and allowing the reaction to proceed at room temperature. The product is then isolated through filtration and purification processes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Phenylmercury ammonium propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylmercury oxide.

Reduction: It can be reduced to elemental mercury and phenylmercury derivatives.

Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Phenylmercury oxide.

Reduction: Elemental mercury and phenylmercury derivatives.

Substitution: Various substituted phenylmercury compounds.

Scientific Research Applications

Phenylmercury ammonium propionate has been extensively studied for its applications in:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

Medicine: Explored for its potential use in antiseptics and preservatives.

Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants.

Mechanism of Action

The antimicrobial action of phenylmercury ammonium propionate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells.

Comparison with Similar Compounds

Structural Insights :

- The counterion (e.g., propionate, acetate) influences solubility and reactivity.

Toxicity and Regulatory Status

All phenylmercury compounds exhibit high acute toxicity (oral, dermal, and inhalation) and bioaccumulation risks. Regulatory restrictions are stringent:

- EU REACH Annex XVII: All five derivatives (propionate, acetate, 2-ethylhexanoate, octanoate, neodecanoate) are restricted to ≤0.01% mercury by weight in mixtures or articles .

- Swiss Chemicals Legislation : Prohibits market placement except for research purposes .

| Compound | Key Regulatory Restrictions |

|---|---|

| Phenylmercury propionate | ≤0.01% Hg in EU; banned in consumer products |

| Phenylmercury acetate | Same as above; classified as T+ (very toxic) |

Research Findings

- RNA Synthesis Modulation : Phenylmercury acetate (pHMB) significantly stimulates RNA polymerase II activity, whereas phenylmercury propionate shows negligible effects, highlighting the critical role of the counterion’s polarity .

- Ocular Toxicity : Phenylmercury preservatives in eye drops exacerbate dry eye symptoms by disrupting tear film stability and inducing inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.